molecular formula C14H14F3N3O6 B3041481 Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate CAS No. 303144-40-3

Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate

Cat. No.: B3041481
CAS No.: 303144-40-3
M. Wt: 377.27 g/mol
InChI Key: KBYFODCBXYUVRQ-UHFFFAOYSA-N
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Description

Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate, also known as DNTMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

X-ray Diffraction Studies

Research involving the structural analysis of compounds related to Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate has been conducted. For instance, X-ray diffraction studies have been used to determine the absolute configurations of related compounds. These studies offer insights into the structural properties of these compounds, which can be crucial for understanding their reactivity and potential applications (Peeters, Blaton, & Ranter, 1994).

Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally similar to this compound have been identified as inhibitors of soluble epoxide hydrolase. This is significant in the context of developing therapeutic agents for various diseases. The critical functional groups and structural modifications necessary for this biological activity have been explored in detail (Thalji et al., 2013).

Kinetic Studies in Chemical Reactions

Kinetic studies of reactions involving similar phenyl aryl sulfides with amines in specific solvents have been conducted. These studies contribute to a better understanding of the mechanisms of base catalysis in such reactions, which is relevant for the synthesis and application of related compounds (Chamberlin & Crampton, 1994).

Microbial Metabolism

Research into the microbial metabolism of compounds structurally related to this compound has been performed. Understanding how these compounds are metabolized by microbes can provide insights into their environmental fate and potential biotechnological applications (Laanio, Kearney, & Kaufman, 1973).

Crystal Structure Analysis

The crystal structures of trifluoromethyl-substituted compounds, including those related to this compound, have been studied. These analyses provide valuable information about the molecular geometry and intermolecular interactions, which are important for understanding the physical and chemical properties of these compounds (Li et al., 2005).

Properties

IUPAC Name

methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O6/c1-26-13(21)8-2-4-18(5-3-8)12-10(19(22)23)6-9(14(15,16)17)7-11(12)20(24)25/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYFODCBXYUVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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